molecular formula C17H17N3O4 B13786852 N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide CAS No. 68541-03-7

N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide

Cat. No.: B13786852
CAS No.: 68541-03-7
M. Wt: 327.33 g/mol
InChI Key: NOXHIROCWZYZHM-YRNVUSSQSA-N
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Description

This compound (CAS 68541-04-8) is an acetamide derivative featuring a tetrahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidinylidene moiety conjugated to a propenyl group and a phenyl ring. The compound’s reactivity and stability are influenced by the electron-deficient trioxo-pyrimidinylidene core and the steric effects of the propenyl bridge .

Properties

CAS No.

68541-03-7

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-[(E)-3-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)prop-1-enyl]-N-phenylacetamide

InChI

InChI=1S/C17H17N3O4/c1-12(21)20(13-8-5-4-6-9-13)11-7-10-14-15(22)18(2)17(24)19(3)16(14)23/h4-11H,1-3H3/b11-7+

InChI Key

NOXHIROCWZYZHM-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N(/C=C/C=C1C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C=CC=C1C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidine Core

  • The pyrimidine ring with keto groups at positions 2, 4, and 6 and methyl substitutions at N-1 and N-3 positions is typically synthesized via condensation reactions involving urea derivatives and β-dicarbonyl compounds or malonic acid derivatives.
  • A common precursor is 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , which can be prepared by cyclization of appropriate amidines or urea derivatives with diketones or ketoesters under acidic or basic catalysis. This compound serves as the tetrahydropyrimidine scaffold.

Formation of the Propenyl Linkage

  • The propenyl substituent attached at the 5-position of the pyrimidine ring is likely introduced via condensation or alkylation reactions.
  • A Knoevenagel condensation between the pyrimidinone core and an appropriate aldehyde or α,β-unsaturated carbonyl compound can form the propenylidene linkage.
  • This step requires careful control of reaction conditions to avoid polymerization or side reactions.

N-Phenylacetamide Formation

  • The acetamide group linked to the nitrogen atom is typically introduced by acylation of an aniline derivative.
  • N-phenylacetamide is commonly prepared by reacting aniline with acetic anhydride or acetyl chloride under mild conditions.
  • For this compound, the N-phenylacetamide moiety is attached to the nitrogen of the propenyl linkage, which may require a coupling step using amide bond-forming reagents or direct acylation of the corresponding amine intermediate.

Overall Synthetic Route (Hypothetical)

This route aligns with known organic synthesis principles for related pyrimidine and acetamide compounds.

Data Table: Summary of Synthetic Steps and Conditions

Step Reaction Type Starting Materials Reagents/Conditions Product Intermediate
1 Cyclization Urea derivative + diketone or ketoester Acid/base catalysis, heat 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
2 Knoevenagel condensation Pyrimidinone + aldehyde Base catalysis (e.g., piperidine), reflux Pyrimidinylidene-propenyl intermediate
3 Acylation Propenyl amine intermediate + phenylacetyl chloride Mild base (e.g., pyridine), low temperature N-Phenyl-N-[3-(tetrahydro-pyrimidinylidene)-1-propenyl]acetamide

Research Findings and Notes

  • The compound is registered in chemical databases such as PubChem (CID 110521) with detailed structural descriptors but lacks explicit published synthesis protocols.
  • The core pyrimidine ring system is a well-studied scaffold in medicinal chemistry, often synthesized via condensation of urea and β-dicarbonyl compounds.
  • The acetamide linkage is a common functional group in drug molecules and is generally introduced via standard acylation reactions.
  • No commercial manufacturing or large-scale production data is currently active for this compound, as per EPA TSCA status indicating inactivity.
  • The compound's stability and reactivity profile suggest that preparation methods must carefully control reaction conditions to maintain the integrity of the trioxo-pyrimidine moiety.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl and pyrimidinylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Research

Several analogs share the 1,3-dimethyl-2,4,6-trioxo-pyrimidinylidene core but differ in substituents and biological activity:

a) 2-{4-[(1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(2-isopropylphenyl)acetamide (CAS 592476-15-8)
  • Key Differences: Replaces the propenyl group with a phenoxy-ethoxy substituent. Substitutes the phenyl ring with a 2-isopropylphenyl group.
  • Implications :
    • Enhanced steric bulk may reduce membrane permeability compared to the target compound.
    • The ethoxy group could improve solubility in polar solvents .
b) HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
  • Key Differences :
    • Replaces the trioxo-pyrimidinylidene with a purine-dione system.
    • Features an isopropylphenyl group instead of the propenyl-linked phenyl.
  • Reduced conjugation length may alter electronic properties .
c) Triazole-Containing Analogs (d7, d10, d11, etc.)

Examples from include derivatives like d7 (trifluoromethylbenzyl-triazole) and d10 (4-trifluoromethylbenzyl-triazole).

  • Key Differences :
    • Incorporate 1,2,3-triazole rings instead of the propenyl bridge.
    • Substituents like trifluoromethyl groups enhance lipophilicity and metabolic stability.
  • Implications :
    • Triazole rings improve pharmacokinetic profiles via π-π stacking interactions.
    • Fluorinated groups may increase blood-brain barrier penetration .

Pigment Analogs

Pigment Yellow 185 (2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]-N-methylacetamide)
  • Key Differences: Replaces the propenyl group with a cyano-isoindole system. Designed for materials science (pigments) rather than bioactivity.
  • Implications: Extended conjugation shifts absorption spectra, making it suitable for industrial dyes. The cyano group stabilizes the excited state, enhancing colorfastness .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituents LogP* (Predicted) Applications
Target Compound (CAS 68541-04-8) 413.35 g/mol Phenyl, propenyl, trioxo-pyrimidine 2.1 Drug discovery
CAS 592476-15-8 533.54 g/mol 2-Isopropylphenyl, ethoxyphenoxy 3.8 Experimental therapeutic
HC-030031 383.39 g/mol 4-Isopropylphenyl, purine-dione 2.9 TRPA1 antagonist
d7 () 539.18 g/mol Trifluoromethylbenzyl-triazole 4.2 Kinase inhibition
Pigment Yellow 185 337.29 g/mol Cyano, isoindole 1.5 Industrial pigment

*LogP values estimated using substituent contributions.

Research Findings

  • Triazole Analogs (d7–d13): Demonstrated nanomolar-range inhibitory activity against kinases (e.g., EGFR) in vitro. Fluorinated derivatives (d7, d10) showed superior metabolic stability in liver microsomes compared to non-fluorinated analogs .
  • HC-030031 : Validated in preclinical models for pain relief via TRPA1 blockade, highlighting the therapeutic relevance of this structural class .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Coupling reactions : Use K2_2CO3_3 in acetone for nucleophilic substitutions (4h reaction time) to attach acetylphenyl or propenyl groups .
  • Reductive amination : Employ Na(OAc)3_3BH in dichloroethane (DCE) with acetic acid as a catalyst for 12h to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
  • Optimization : Maintain inert atmospheres (N2_2/Ar) and controlled temperatures (0–5°C for sensitive steps) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.18) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer :
  • Assay standardization : Compare IC50_{50} values across identical cell lines (e.g., HeLa vs. HepG2) and normalize to controls .
  • Orthogonal validation : Use fluorescence-based assays (e.g., Annexin V/PI staining for apoptosis) alongside MTT cytotoxicity tests .
  • Mechanistic studies : Conduct target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects .

Q. What computational strategies enhance the prediction of this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to the ATP pocket of kinases (PDB ID: 1ATP) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS, 100 ns trajectories) under physiological pH and temperature .
  • SAR analysis : Cross-reference with pyrimidine derivatives (e.g., 5-fluorouracil) to identify critical substituents .

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